

An In-depth Technical Guide to Methylpiperidino Pyrazole (MPP)

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Compound of Interest

Compound Name: Methylpiperidino pyrazole

Cat. No.: B8055926

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CAS Number: 289726-02-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methylpiperidino pyrazole** (MPP), a potent and selective antagonist of Estrogen Receptor α (ER α). This document collates critical data on its biological activity, mechanism of action, and relevant experimental procedures to support ongoing research and development efforts.

Core Compound Information

Methylpiperidino pyrazole, commonly referred to as MPP, is a non-steroidal small molecule that has garnered significant interest for its high selectivity as an antagonist for Estrogen Receptor α (ER α) over Estrogen Receptor β (ER β).^{[1][2]} Its chemical structure features a pyrazole core with a piperidine moiety, contributing to its specific pharmacological profile.^[1]

Chemical Properties

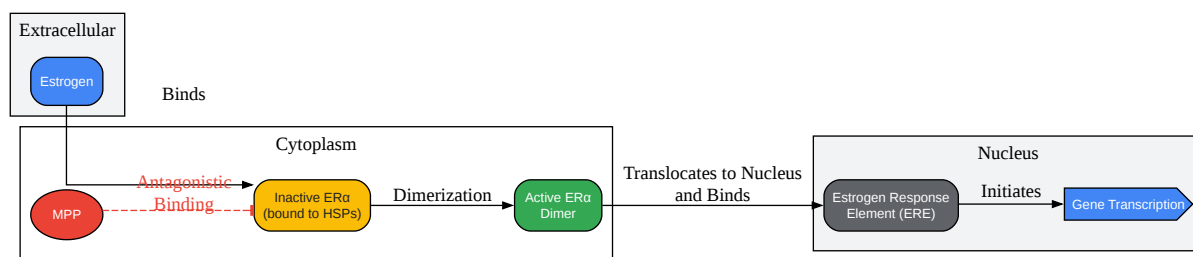
Property	Value	Reference
CAS Number	289726-02-9	[1][2]
Molecular Formula	C29H31N3O3	[1][2]
Molecular Weight	469.6 g/mol	[1]
IUPAC Name	4-[1-(4-hydroxyphenyl)-4-methyl-5-[4-[2-(1-piperidinyl)ethoxy]phenyl]-1H-pyrazol-3-yl]-phenol	[1]
Synonyms	MPP	[2]
Purity	≥98%	[2]
Solubility	DMSO: 5 mg/mL, Ethanol: 3 mg/mL, DMF: 14 mg/mL	[2]
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[3]

Mechanism of Action

MPP functions as a selective antagonist of Estrogen Receptor α (ER α). Estrogen actions are mediated by two main receptor subtypes, ER α and ER β , which have distinct tissue distributions and physiological roles.[2] MPP exhibits a high binding affinity for ER α and a significantly lower affinity for ER β , making it a valuable tool for dissecting the specific functions of ER α . [1][2]

Upon binding to ER α , MPP inhibits the transcriptional activation of the receptor.[2] In some cellular contexts, it has been shown to reduce the phosphorylation of ER α . [4] While it acts as a complete ER α antagonist in many cell-based assays, some studies suggest it may have mixed agonist/antagonist properties in vivo, classifying it as a Selective Estrogen Receptor Modulator (SERM). [5]

Below is a diagram illustrating the canonical ER α signaling pathway and the point of inhibition by MPP.



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Figure 1: ERα Signaling Pathway and MPP Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for **Methylpiperidino pyrazole's** biological activity.

Table 1: Receptor Binding Affinity

Receptor	Ki (nM)	Selectivity (ERβ/ERα)	Reference
ERα	5.6	>410-fold	[1][2]
ERβ	2300	[1]	

Table 2: In Vitro Efficacy

Assay	Cell Line	IC50	Effect	Reference
ER α Transcriptional Activation	-	80 nM	Inhibition	[2]
Cell Viability	RL95-2 (endometrial cancer)	20.01 μ M	Decrease in viability	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and should be optimized for specific laboratory conditions.

ER α Competitive Binding Assay

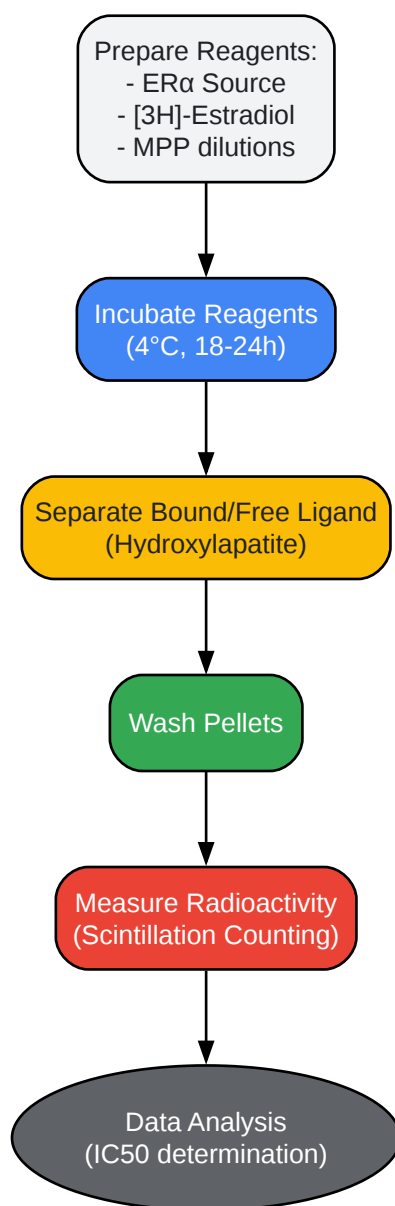
This assay determines the ability of MPP to compete with radiolabeled estradiol for binding to ER α .

Materials:

- Rat uterine cytosol (source of ER α)
- [3H]-Estradiol (radioligand)
- MPP (test compound)
- Non-labeled estradiol (for non-specific binding)
- Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)
- Hydroxylapatite slurry
- Scintillation fluid and counter

Protocol:

- Prepare serial dilutions of MPP and non-labeled estradiol in the assay buffer.
- In microcentrifuge tubes, add a constant amount of rat uterine cytosol and [3H]-Estradiol.
- Add the various concentrations of MPP or non-labeled estradiol to the tubes. For total binding, add buffer only. For non-specific binding, add a saturating concentration of non-labeled estradiol.
- Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
- Add hydroxylapatite slurry to each tube to separate bound from free radioligand.
- Incubate on ice for 15 minutes with intermittent vortexing.
- Centrifuge at 1000 x g for 5 minutes at 4°C.
- Wash the pellets with assay buffer and centrifuge again. Repeat the wash step twice more.
- Add scintillation fluid to the pellets, vortex, and measure radioactivity using a scintillation counter.
- Calculate the specific binding and plot the percentage of inhibition against the log concentration of MPP to determine the IC₅₀.



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Figure 2: Competitive Binding Assay Workflow.

Cell Viability (MTT) Assay

This assay assesses the effect of MPP on the viability of cancer cell lines.

Materials:

- RL95-2 human endometrial cancer cells

- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
- MPP stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or SDS in HCl)
- 96-well plates
- Microplate reader

Protocol:

- Seed RL95-2 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of MPP (e.g., 1 to 100 μ M) for 24-72 hours. Include a vehicle control (DMSO).
- After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log concentration of MPP to calculate the IC₅₀.

ER α Phosphorylation Western Blot

This protocol is for detecting changes in ER α phosphorylation upon treatment with MPP.

Materials:

- Breast or endometrial cancer cell line (e.g., MCF-7)
- Cell lysis buffer with phosphatase and protease inhibitors

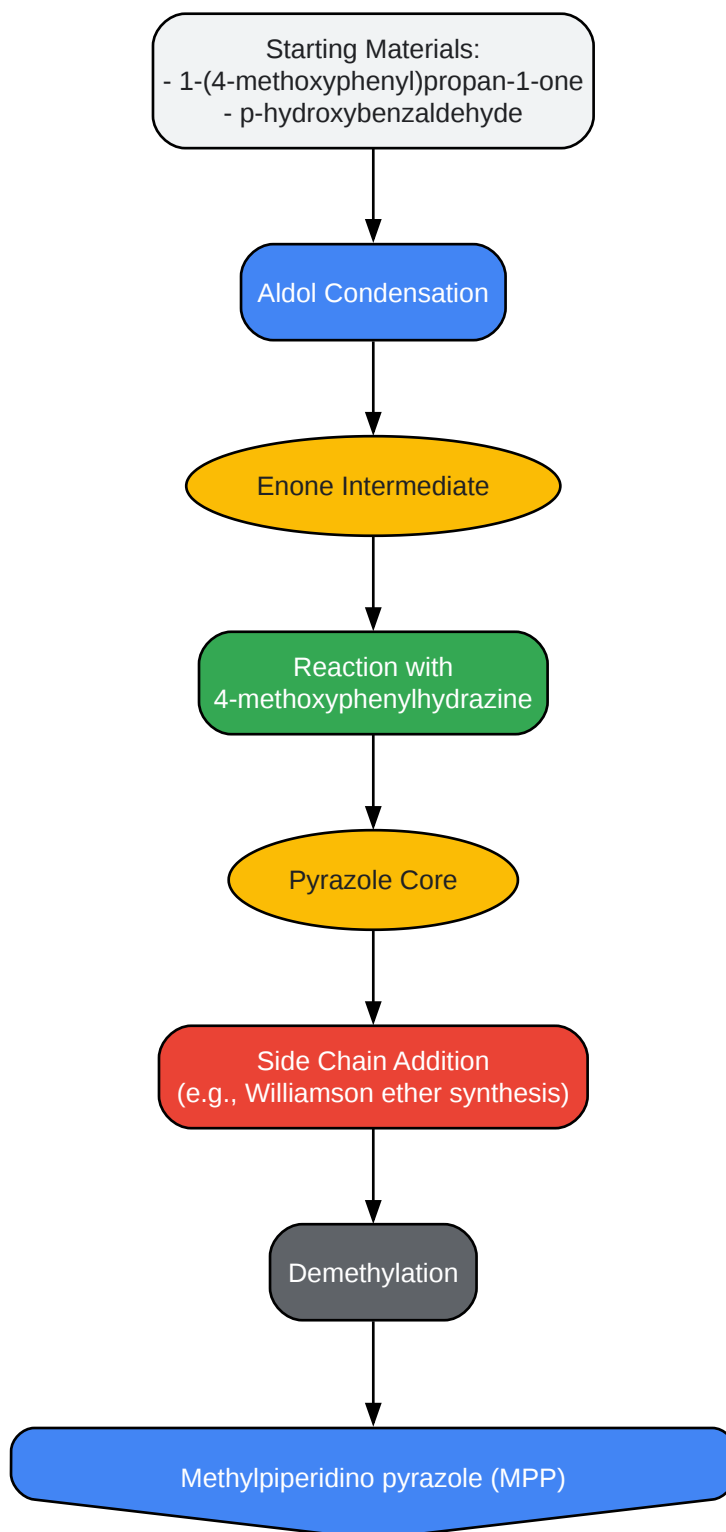
- Primary antibodies: anti-phospho-ER α (e.g., at Ser118 or Ser167) and anti-total-ER α
- Secondary antibody (HRP-conjugated)
- SDS-PAGE gels and blotting apparatus
- Chemiluminescent substrate

Protocol:

- Culture cells and treat with MPP at the desired concentration and for the appropriate time. Include a positive control (e.g., estradiol) and a negative control (vehicle).
- Lyse the cells in lysis buffer on ice.
- Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary anti-phospho-ER α antibody overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with the anti-total-ER α antibody as a loading control.
- Quantify the band intensities to determine the change in the ratio of phosphorylated ER α to total ER α .

Synthesis Outline

The synthesis of **Methylpiperidino pyrazole** generally involves a multi-step process starting from commercially available precursors. A general synthetic workflow is outlined below.



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Figure 3: General Synthesis Workflow for MPP.

Pharmacokinetics and Toxicology

Comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicology data for **Methylpiperidino pyrazole** are not extensively available in the public domain. As a research compound, these studies may be limited. Users should handle this compound with appropriate laboratory safety precautions.

Conclusion

Methylpiperidino pyrazole (MPP) is a valuable research tool for investigating the physiological and pathological roles of Estrogen Receptor α . Its high selectivity makes it superior to less specific antagonists for delineating ER α -mediated signaling pathways. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting ER α with selective antagonists like MPP.

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